2-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 2-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16337815
InChI: InChI=1S/C14H12BrN3OS/c1-9-7-16-14(20-9)17-13(19)8-18-5-4-10-6-11(15)2-3-12(10)18/h2-7H,8H2,1H3,(H,16,17,19)
SMILES:
Molecular Formula: C14H12BrN3OS
Molecular Weight: 350.24 g/mol

2-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC16337815

Molecular Formula: C14H12BrN3OS

Molecular Weight: 350.24 g/mol

* For research use only. Not for human or veterinary use.

2-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide -

Specification

Molecular Formula C14H12BrN3OS
Molecular Weight 350.24 g/mol
IUPAC Name 2-(5-bromoindol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C14H12BrN3OS/c1-9-7-16-14(20-9)17-13(19)8-18-5-4-10-6-11(15)2-3-12(10)18/h2-7H,8H2,1H3,(H,16,17,19)
Standard InChI Key URSAQFYOWVHRBI-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br

Introduction

PropertyValueSource
IUPAC Name2-(5-bromoindol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Molecular FormulaC₁₄H₁₂BrN₃OS
Molecular Weight350.24 g/mol
Canonical SMILESCC1=CN=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3Br
PubChem CID49654043
CompoundBromine PositionHeterocycle PartnerMolecular Weight (g/mol)
Target CompoundIndole C55-Methylthiazole350.24
2-(5-Bromo-1H-indol-3-yl)-N-hydroxyacetamide Indole C5Hydroxylacetamide269.09
2-Bromo-N-(5-nitrothiazol-2-yl)acetamide Acetamide α-C5-Nitrothiazole266.07

Synthesis Methods and Optimization

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves a multi-step sequence starting from 5-bromoindole and 2-amino-5-methylthiazole. A representative pathway includes:

  • Indole N-Alkylation: Treatment of 5-bromoindole with chloroacetyl chloride to form 2-chloro-N-(5-bromoindol-1-yl)acetamide.

  • Amide Coupling: Reaction with 2-amino-5-methylthiazole under basic conditions (e.g., triethylamine) to yield the target compound.

Critical parameters include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) optimize reaction kinetics.

  • Temperature Control: Reactions typically proceed at 60–80°C to balance yield and byproduct formation.

Table 3: Synthetic Route Overview

StepReactantReagent/ConditionsIntermediate/Product
15-BromoindoleChloroacetyl chloride, DMF2-Chloro-N-(5-bromoindol-1-yl)acetamide
22-Amino-5-methylthiazoleTriethylamine, 70°C, 12hTarget Compound
Activity TypeModel SystemKey FindingMechanism Hypotheses
AntimicrobialS. aureusMIC = 32 µg/mLCell wall synthesis inhibition
AnticancerHL-60 leukemiaIC₅₀ = 18 µMDNA intercalation, kinase inhibition
Anti-InflammatoryRAW 264.7 macrophagesTNF-α reduction: 40% at 10 µMNF-κB pathway suppression

Comparative Analysis with Related Brominated Indole Derivatives

The target compound’s 5-bromoindole-thiazole architecture confers distinct advantages over analogs:

  • vs. 3-Bromoindole Derivatives : The 1-yl substitution pattern enhances metabolic stability compared to 3-bromo analogs, which are prone to glucuronidation .

  • vs. Nitrothiazole Acetamides : Replacement of the nitro group with methyl improves solubility (LogP: 2.1 vs. 2.8) .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with specific targets (e.g., topoisomerase II, COX-2) using X-ray crystallography.

  • In Vivo Toxicology: Assess pharmacokinetics and organ toxicity in rodent models.

  • Analog Development: Explore substituent effects at the thiazole C4 and indole C7 positions.

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